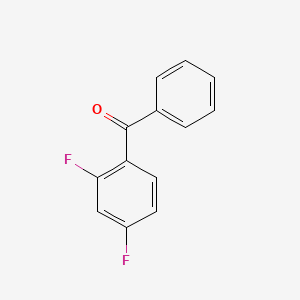

2,4-Difluorobenzophenone

Descripción

Significance and Interdisciplinary Relevance of Fluorinated Benzophenones

The benzophenone (B1666685) scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. ontosight.aibeilstein-journals.org Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. mq.edu.auresearchgate.net Consequently, fluorinated compounds are integral to the development of many modern pharmaceuticals and agrochemicals. mq.edu.auwikipedia.org

Fluorinated benzophenones, a class of compounds that merge the benzophenone core with fluorine substituents, have garnered substantial interest across various scientific disciplines. researchgate.netmq.edu.au In medicinal chemistry, these compounds are explored as potential therapeutic agents. For example, fluorinated benzophenone derivatives have been synthesized and investigated as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.govresearchgate.net The presence of fluorine can enhance the compound's interaction with protein pockets, potentially leading to increased potency and selectivity. mq.edu.au

Beyond pharmaceuticals, fluorinated benzophenones play a crucial role in materials science. They serve as key monomers in the synthesis of high-performance polymers such as poly(arylene ether ketones) (PAEKs) and poly(ether ketone ketone) (PEKK). wikipedia.orgchemblink.com The fluorine atoms activate the aromatic rings toward nucleophilic aromatic substitution, facilitating the formation of polymers with exceptional thermal stability, chemical resistance, and mechanical strength. chemblink.comcore.ac.uk These properties make them suitable for demanding applications in the aerospace, automotive, and electronics industries. chemblink.com The bifunctional monomer 4,4'-difluorobenzophenone (B49673) is a notable precursor for PEEK-class polymers. wikipedia.org

Overview of 2,4-Difluorobenzophenone in Contemporary Chemical Science

This compound (2,4-DFBP) is a specific fluorinated aromatic ketone with the molecular formula C₁₃H₈F₂O. innospk.com It is characterized by a benzophenone structure with fluorine atoms at the 2 and 4' positions. This particular arrangement of fluorine atoms influences its reactivity and makes it a valuable intermediate in various synthetic applications. ontosight.ai

In the realm of medicinal chemistry, this compound is utilized as a reactant in the synthesis of pharmacologically active molecules. It serves as a key building block for creating EP1 receptor antagonists, which are investigated for the treatment of overactive bladder, and for designing thiosemicarbazone cathepsin L inhibitors. chemicalbook.com The fluorine atoms are critical in modulating the biological activity of the final pharmaceutical compounds. ontosight.ai

From an agrochemical perspective, this compound is a crucial intermediate in the production of fungicides, most notably Flutriafol. innospk.com The structural integrity and reactivity of 2,4-DFBP are essential for the synthesis of this broad-spectrum fungicide used to protect crops. innospk.com

In materials science, this compound is explored for its potential in creating specialized polymers. ontosight.ai Its incorporation into polymer chains can impart unique properties, and it has been studied in the context of photoresponsive polymers that change their characteristics upon light exposure. Research has also been conducted on the synthesis of PEEK analogues utilizing this compound, which can alter the physical properties of the resulting polymers, such as their glass transition and melting temperatures. core.ac.uk

The synthesis of this compound itself is a subject of chemical research, with common methods including the Friedel-Crafts acylation of fluorobenzene (B45895) with 2-fluorobenzoyl chloride using a catalyst like aluminum chloride. google.com Other routes involve the reaction of 2-fluorotoluene (B1218778) as a starting material or a Suzuki-Miyaura coupling reaction between o-fluorobenzaldehyde and 4-fluorophenylboronic acid. chemicalbook.comwipo.int

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 342-25-6 innospk.comchemicalbook.com |

| Molecular Formula | C₁₃H₈F₂O innospk.comontosight.ai |

| Molecular Weight | 218.2 g/mol biosynth.com |

| Appearance | White to light yellow powder or liquid innospk.comtcichemicals.com |

| Melting Point | 22-24 °C innospk.comchemicalbook.com |

| Boiling Point | 176-178 °C at 16 mm Hg chemicalbook.com |

| Density | ~1.244 g/mL at 25 °C chemicalbook.combiosynth.com |

Table 2: Comparison of Isomeric Difluorobenzophenones

| Property | 2,4'-Difluorobenzophenone (B154369) | 4,4'-Difluorobenzophenone |

|---|---|---|

| Primary Application | Pesticide and pharmaceutical intermediate innospk.comontosight.ai | High-performance polymer monomer wikipedia.orgchemblink.com |

| Polymer Property Influence | Can lower glass transition and melting temperatures in copolymers core.ac.uk | Enhances thermal stability in polymers like PEEK chemblink.com |

| Synthesis Consideration | Can be co-formed with other isomers, requiring purification | Key monomer for commercial PEKK resins chemblink.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMSTHFVFIPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234139 | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-35-5 | |

| Record name | (2,4-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NKN93YU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthesis Methodologies for 2,4 Difluorobenzophenone

Established Synthetic Pathways

The industrial and laboratory-scale production of 2,4-Difluorobenzophenone relies on several well-documented synthetic routes. These pathways are predominantly catalytic in nature, utilizing various metal and acid catalysts to facilitate the formation of the benzophenone (B1666685) core structure.

A prevalent and traditional method for synthesizing this compound is through the Friedel-Crafts acylation reaction. googleapis.com This electrophilic aromatic substitution reaction typically involves the acylation of a fluorinated aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst. googleapis.com

The most common pathway involves the reaction of fluorobenzene (B45895) with 2-fluorobenzoyl chloride (also referred to as o-fluoro-benzoyl chloride). google.com Anhydrous aluminum trichloride (B1173362) (AlCl₃) is the standard catalyst employed to activate the acyl chloride, making it a more potent electrophile for the substitution reaction on the fluorobenzene ring. google.com The reaction proceeds by forming an acylium ion, which then attacks the fluorobenzene ring. Due to the electron-withdrawing nature of the carbonyl group in the resulting ketone, multiple acylations are generally avoided. googleapis.com This method is valued for its directness and use of readily available starting materials, making it suitable for industrial-scale production. google.com

Modern organic synthesis has increasingly adopted palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. One such application is in the synthesis of this compound. Research has demonstrated a high-yield synthesis pathway utilizing a palladium catalyst. chemicalbook.com

This specific method involves the reaction of o-fluoro benzaldehyde (B42025) with 4-fluorophenylboronic acid. The reaction is catalyzed by palladium acetate (B1210297) in a mixture of methylcyclohexane (B89554) and water, with potassium phosphate (B84403) serving as the base. chemicalbook.com This process, a variant of the Suzuki coupling, was reported to achieve a product yield of 98%. chemicalbook.com Palladium-catalyzed methods are often favored for their high selectivity and functional group tolerance, though the cost of the catalyst can be a consideration. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| o-Fluoro benzaldehyde | 4-Fluorophenylboronic acid | Palladium acetate | Potassium phosphate | Methylcyclohexane / Water | 98% | chemicalbook.com |

This interactive table summarizes the components and outcome of a reported palladium-catalyzed synthesis of this compound.

Beyond the primary methods, other catalytic strategies have been developed. One alternative route begins with 2-fluorotoluene (B1218778) as the starting material. wipo.int This process involves a multi-step synthesis that includes:

Photochlorination of 2-fluorotoluene to create 2-fluorodichlorotoluene or 2-fluorotrichlorotoluene.

A subsequent Friedel-Crafts reaction and condensation with fluorobenzene.

Final hydrolysis and oxidation steps to yield the 2,4'-Difluorobenzophenone (B154369) product. wipo.int

Another innovative process involves the acid-catalyzed coupling of fluorobenzene with formaldehyde. google.comquickcompany.in Using organic sulfonic acids as catalysts, this reaction first produces an isomer mixture of difluorodiphenylmethane (B1598357) (DFDPM), which includes the 2,4'-DFDPM isomer. google.comquickcompany.in This intermediate mixture is then oxidized, typically with nitric acid, to form the corresponding benzophenone isomers, from which 2,4'-Difluorobenzophenone can be isolated. google.comquickcompany.in

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound, particularly for its use in pharmaceutical applications where purity grades above 99% can be critical. Optimization focuses on key reaction parameters such as the choice of solvent and the precise control of catalyst and reactant quantities.

The solvent system used in the synthesis, particularly in Friedel-Crafts acylation, plays a crucial role in the reaction's efficiency and the purity of the resulting product. Industrial processes may use compound solvents, including mixtures of fluorobenzene, dichloromethane, and nitrobenzene.

Studies have systematically investigated the impact of different solvents on yield and purity. In a process using o-fluoro-benzoyl chloride, fluorobenzene, and aluminum trichloride, various solvents were tested, demonstrating a direct influence on the outcome. google.com While yields remained high across several solvents, slight variations in purity were observed. google.com For instance, using ethylene (B1197577) dichloride as a solvent resulted in a product with 98.4% purity, while normal hexane (B92381) yielded a purity of 98.3%. google.com The selection of a solvent is often a balance between reaction performance, cost, and environmental considerations. google.com

| Solvent | Yield (%) | Purity (%) | Single Impurity (%) | Reference |

| Methylene dichloride | 91.4 | 98.2 | 1.0 | google.com |

| Ethylene dichloride | 92.1 | 98.4 | 1.1 | google.com |

| Normal hexane | 92.0 | 98.3 | 0.8 | google.com |

| Fluorobenzene | Not specified | 98.5 | 1.1 | google.com |

This interactive table presents research findings on how different solvents affect the yield and purity of this compound synthesized via Friedel-Crafts acylation.

In the context of Friedel-Crafts acylation, the catalyst system and the stoichiometric ratio of reactants are critical parameters for optimization. Aluminum trichloride is the catalyst of choice, and its quantity relative to the reactants directly impacts the reaction's success. google.com

For the synthesis of high-purity 2,4'-difluorobenzophenone, a specific mass part ratio of the reactants and catalyst has been defined as optimal: 1 part o-fluoro-benzoyl chloride to 1-3 parts fluorobenzene and 0.5-1.5 parts aluminum trichloride. google.com Adhering to this stoichiometric window is essential for driving the reaction to completion while minimizing the formation of impurities. For example, mole proportioning of o-fluoro-benzoyl chloride, fluorobenzene, and aluminum trichloride at 1:3:1 or 1:1:3 has been shown to produce a product with very low single impurity content. google.com This precise control over stoichiometry is a key factor in producing high-purity material suitable for industrial applications. google.com

Temperature and Reaction Time Parameters

The temperature and reaction time are critical parameters in the synthesis of this compound, significantly influencing the yield and purity of the final product.

In the Friedel-Crafts acylation, the reaction is typically initiated at a lower temperature, often between 0°C and 5°C, and then gradually raised. One study suggests carrying out the reaction at a temperature range of 0°C to 40°C. googleapis.com Another source indicates that for similar Friedel-Crafts reactions, the temperature can range from 0°C to 100°C, with a more preferred range of 0°C to 80°C. googleapis.com The reaction time can vary, but a duration of 10 to 30 minutes has been reported for the initial acylation step. google.com

For the synthesis of 2,4-difluorobenzaldehyde, a precursor to this compound via the Grignard route, optimal conditions were found to be a reaction temperature of 60°C for 20 hours. researchgate.net When using a Grignard reaction to synthesize a similar compound, bis(4-fluorophenyl)methanol (B1266172) from 4,4'-difluorobenzophenone (B49673), the reaction was carried out at reflux for 3 hours.

It is important to note that these parameters can be adjusted based on the specific reagents and catalysts used, as well as the desired scale of the reaction.

Purity Enhancement and Isolation Techniques

Achieving high purity of this compound is crucial for its subsequent applications, particularly in the synthesis of pharmaceuticals and high-performance polymers. Several techniques are employed to purify the crude product obtained from synthesis.

Recrystallization and Distillation Strategies

Recrystallization is a widely used method for purifying this compound. This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, which causes the purified compound to crystallize out, leaving impurities behind in the solvent. A variety of solvents can be used for recrystallization, including mixtures of methanol, ethanol (B145695), ethylene glycol, isopropanol, and water, as well as petroleum ether, methyl tertiary butyl ether, tetrahydrofuran (B95107) (THF), or normal hexane. google.com One patent describes a process where after hydrolysis and desolventizing, recrystallization is performed to obtain the high-purity product. google.com The use of multi-step recrystallization can lead to pharmaceutical-grade purity of over 99.9%, though this increases production costs.

Distillation, particularly vacuum distillation, is another effective method for purification. google.com This process separates compounds based on their different boiling points. After the removal of the organic solvent by distillation, the product can be further purified by either cooling crystallization or recrystallization. google.com

Chromatographic Purification Methodologies

Chromatographic techniques are also employed for the purification of this compound, especially when very high purity is required or when isomers are present. Column chromatography is a common method used to separate the desired product from byproducts and unreacted starting materials.

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for purifying this compound. sielc.com A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for this purpose. sielc.com For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid. sielc.com This HPLC method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions, as well as minimizing waste generation.

One approach to a greener synthesis involves the use of solvent recovery systems. A patent describes a method that is simple in its synthetic route, environmentally friendly, low in cost, and high in yield, making it suitable for industrial production. google.com This process utilizes one or more complex solvents such as fluorobenzene, dichloromethane, dichloroethane, normal hexane, and nitrobenzene. google.com After the reaction, hydrolysis and desolventizing are performed, followed by aftertreatment and recrystallization to obtain a high-purity product. google.com

The development of new, more sustainable synthesis routes is an ongoing area of research. For instance, in October 2021, a new sustainable synthesis route was implemented that reportedly reduced waste generation by 20%. archivemarketresearch.com Another approach involves the use of an antimony pentahalide catalyst, optionally activated by hydrogen fluoride (B91410), which is considered environmentally friendly. google.com

Furthermore, research into alternative reaction pathways, such as those avoiding the use of harsh reagents and minimizing the formation of byproducts, contributes to the greening of this compound synthesis.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,4-Difluorobenzophenone, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the aromatic protons on its two phenyl rings. The chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. A typical ¹H NMR spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals a complex multiplet pattern in the aromatic region, generally between 7.0 and 8.0 ppm. The specific coupling patterns (splitting of signals) arise from the interactions between adjacent protons and between protons and fluorine atoms, providing valuable information for assigning each proton to its specific position on the aromatic rings.

For quantitative NMR (qNMR) applications, it is essential to ensure complete relaxation of all signals between pulses by setting an appropriate relaxation delay (d1), typically at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus. ox.ac.uk Proper phasing and baseline correction of the spectrum are also critical for accurate integration and quantification. ox.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 8.0 | Multiplet | 8H | Aromatic Protons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon typically appears as a singlet at a downfield chemical shift, often in the range of 190-200 ppm, due to the strong deshielding effect of the attached oxygen atom. The aromatic carbons resonate in the region of approximately 110-140 ppm. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling (C-F coupling), which is a key feature in identifying their positions. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon nuclei. ox.ac.uk

Table 2: Illustrative ¹³C NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~190 - 200 | C=O (Carbonyl) |

| ~110 - 140 | Aromatic Carbons |

Note: The precise chemical shifts are dependent on the experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. sdsu.eduepfl.ch It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. sdsu.edu In the HSQC spectrum of this compound, cross-peaks would appear connecting each aromatic proton signal to the signal of the carbon it is bonded to.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons to which the phenyl rings are attached. epfl.ch For instance, correlations would be expected between the protons on the phenyl rings and the carbonyl carbon.

Correlation Spectroscopy (COSY): The COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the case of this compound, the COSY spectrum would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity within each phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column in the gas chromatograph. etamu.edu The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries, such as the NIST library. msesupplies.comresearchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for analyzing compounds that are not easily vaporized or are thermally unstable. ddtjournal.com In ESI-MS/MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed. agsanalitica.com This method often produces a protonated molecule [M+H]⁺. srainstruments.it Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The analysis of these fragment ions provides detailed structural information. For 4,4'-Difluorobenzophenone (B49673), a related isomer, ESI-MS/MS analysis showed the [M+H]⁺ peak at m/z 219 and a major fragment at m/z 123. srainstruments.it A similar approach can be applied to this compound to study its fragmentation pathways.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed view of the molecular vibrations of this compound, providing a unique fingerprint of the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Reference |

| C=O Stretch | 1680 | semanticscholar.org |

| C-O-C Stretch | 1256 | semanticscholar.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound has been recorded using FT-Raman techniques. nih.govchemicalbook.com While specific peak assignments from the available search results are limited, the spectrum provides a characteristic pattern that can be used for identification and analysis. chemicalbook.com The low-frequency Raman spectra have been studied to understand lattice vibrations and the influence of intermolecular forces on molecular normal modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound shows absorption bands that are characteristic of a benzophenone (B1666685) system. nih.govresearchgate.net Studies on similar compounds, like 4,4'-Difluorobenzophenone, reveal an absorption maximum around 261 nm when dissolved in water with the aid of polysaccharides. rsc.org Theoretical simulations using time-dependent density functional theory (TD-DFT) for 2,4'-Difluorobenzophenone (B154369) predict a redshifted absorption spectrum in the range of 290–320 nm.

X-ray Diffraction and Crystallography

Elucidation of Chemical Reactivity and Reaction Mechanisms

Cyclometalation Reactions and C-H/C-F Activation Pathways

Cyclometalation reactions involving 2,4-difluorobenzophenone are of significant interest due to the potential for selective activation of either C-H or C-F bonds. nih.gov These reactions are typically mediated by transition metal complexes and offer pathways to novel organometallic compounds and functionalized organic molecules. smolecule.com The competition between C-H and C-F bond activation is a central theme in the study of fluorinated aromatic compounds. nih.gov

Selectivity in C-H and C-F Bond Activation

The selective activation of C-H versus C-F bonds in fluorinated aromatic ketones is a nuanced process influenced by several factors. rsc.org Theoretical studies on substrates like 2,4'-difluorobenzophenone (B154369) have shown that both C-H and C-F activation pathways can be viable. nih.gov The reaction of 2,4'-difluorobenzophenone presents three potential pathways: C-F activation and two different C-H activations (C-H1 and C-H2). rsc.org

Calculations indicate that the energy barrier for C-H1 activation is lower than that for C-H2 activation, making the former more probable. rsc.org The absence of a fluorine atom at the C6 position in 2,4'-difluorobenzophenone makes the ortho C-F bond activation more difficult compared to substrates with more fluorine substituents. rsc.org This highlights that the degree of fluorination on the aromatic ring significantly impacts the selectivity of bond activation. nih.gov Generally, while the C-H bond is weaker, the reaction of a C-F bond at a metal center is often more exothermic. nih.gov The preference for activating one bond over the other depends on the specific hydrocarbon and the metal system involved. nih.gov

Influence of Transition Metal Catalysts on Reaction Pathways

Transition metal catalysts play a pivotal role in directing the outcome of cyclometalation reactions. whiterose.ac.uk The choice of the metal center and its ligands can determine whether C-H or C-F activation is favored. nih.govwhiterose.ac.uk For instance, cobalt complexes have been extensively studied for their ability to mediate these transformations. nih.govwhiterose.ac.uk

Theoretical studies involving cobalt activators like Co(PMe3)4 and CoMe(PMe3)4 have provided insights into the reaction mechanisms. rsc.orgnih.gov The oxidation state of the metal center is a critical factor; for example, with a zero-valent cobalt activator, C-F activation might be favored, whereas a one-valent cobalt activator might prefer C-H activation. rsc.org When 2,4'-difluorobenzophenone was reacted with CoMe(PMe3)4, the C-H activation product was obtained in good yield, driven by the thermodynamically favorable evolution of methane. whiterose.ac.ukresearchgate.net In contrast, the reaction of the same cobalt complex with 2,6-difluorobenzophenone (B1294998) resulted in only the C-F activation product. whiterose.ac.uk This demonstrates the profound influence of both the substrate's fluorine substitution pattern and the nature of the transition metal catalyst on the reaction pathway. rsc.orgwhiterose.ac.uk

Table 1: Influence of Cobalt Catalyst on Bond Activation in Fluorinated Benzophenones

| Substrate | Catalyst | Predominant Product | Reference |

| 2,4'-Difluorobenzophenone | CoMe(PMe3)4 | C-H Activation | whiterose.ac.ukresearchgate.net |

| 2,6-Difluorobenzophenone | CoMe(PMe3)4 | C-F Activation | whiterose.ac.uk |

| 2,6-Difluorobenzophenone imine | Co(PMe3)4 | C-F Activation | rsc.org |

| 2,6-Difluorobenzophenone imine | CoMe(PMe3)4 | C-H Activation | rsc.org |

This table summarizes the observed selectivity in bond activation for different fluorinated benzophenone (B1666685) derivatives when reacted with specific cobalt catalysts.

Electrophilic Aromatic Substitution (Friedel-Crafts) Reactions

Friedel-Crafts reactions are a classic method for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. google.com The synthesis of 2,4'-difluorobenzophenone is often achieved through a Friedel-Crafts acylation reaction. google.com This typically involves the reaction of o-fluorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362). google.com

The mechanism involves the formation of an acyl cation intermediate. google.com However, this process can present challenges in terms of regioselectivity. Due to the nature of the electrophilic substitution on fluorobenzene, the formation of the ortho-substituted isomer, 2,2'-difluorobenzophenone, is an inevitable byproduct, which can complicate the purification of the desired 2,4'-difluorobenzophenone. google.com The electron-withdrawing nature of the fluorine atoms deactivates the benzene (B151609) rings towards electrophilic attack.

The synthesis of 4,4'-difluorobenzophenone (B49673), a related compound, is also prepared by the acylation of fluorobenzene, in this case with p-fluorobenzoyl chloride, using an aluminum chloride catalyst. wikipedia.org

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is rooted in the fundamental principles of benzophenone photochemistry. nih.govoregonstate.edu Upon absorption of UV light, benzophenone and its derivatives are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. oregonstate.educhemrxiv.org This excited triplet state is a key intermediate in many photochemical reactions. researchgate.net

Photoinitiator Mechanisms in Polymerization

Benzophenones are well-known photoinitiators for free radical polymerization. hilarispublisher.comresearchgate.net They are classified as Type II photoinitiators, which means they require a co-initiator, typically a hydrogen donor like an alcohol or an amine, to generate the initiating radicals. researchgate.netmdpi.com The excited triplet state of the benzophenone abstracts a hydrogen atom from the co-initiator, forming a ketyl radical and a radical from the co-initiator. Both of these radicals can then initiate the polymerization of monomers. nih.gov

While specific studies on this compound as a photoinitiator are not extensively detailed in the provided results, the general mechanism for benzophenones is applicable. The presence of fluorine atoms can influence the photophysical properties, such as absorption characteristics and the efficiency of excited-state processes, which could potentially be exploited in designing photoinitiation systems. Polymeric photoinitiators incorporating benzophenone moieties have also been developed to improve initiation efficiency. google.com

Benzophenone Photochemistry Principles Applied to this compound

The photochemistry of benzophenone has been studied for decades and serves as a model system for understanding the photophysics and photochemistry of organic chromophores. nih.gov The core process involves the excitation of the carbonyl group. oregonstate.edu The photoreduction of benzophenone to benzpinacol in the presence of a hydrogen-donating solvent like ethanol (B145695) is a classic example of its photochemical reactivity. hilarispublisher.com

For this compound, the fundamental principles remain the same. The fluorine substituents, however, can modulate the energies of the excited states and the efficiency of intersystem crossing and subsequent reactions. The excited state dynamics, including the relaxation pathways of the excited singlet and triplet states, are crucial for understanding its photochemical behavior. chemrxiv.org Time-resolved spectroscopic techniques are instrumental in studying these ultrafast processes. nih.gov The solvent environment can also play a significant role in the photochemistry of benzophenones, influencing the rates of reactions such as hydrogen abstraction. nih.gov

Table 2: Key Photochemical Properties of Benzophenone Derivatives

| Property | Description | Relevance to this compound | Reference |

| Excitation | Absorption of UV light promotes the molecule to an excited singlet state (S1). | The fluorine atoms can shift the absorption spectrum. | oregonstate.edu |

| Intersystem Crossing | Efficient conversion from the excited singlet state (S1) to the excited triplet state (T1). | Fluorine substitution may affect the rate and efficiency of this process. | chemrxiv.org |

| Hydrogen Abstraction | The excited triplet state can abstract a hydrogen atom from a suitable donor. | This is the key step for its function as a Type II photoinitiator. | hilarispublisher.comresearchgate.net |

| Photoreduction | In the presence of a hydrogen donor, the ketone can be reduced to an alcohol (pinacol). | A characteristic reaction of benzophenones. | hilarispublisher.com |

This table outlines the fundamental photochemical principles applicable to benzophenone and its derivatives like this compound.

Hydrosilylation Reactions

The hydrosilylation of ketones is a fundamental chemical transformation that involves the addition of a silicon-hydrogen bond across the carbon-oxygen double bond, yielding silyl (B83357) ethers. These ethers can then be readily hydrolyzed to the corresponding secondary alcohols. This reduction method is highly valued for its efficiency and the mild conditions under which it can often be performed. In the context of this compound, this reaction provides a pathway to synthesize (2,4-difluorophenyl)(phenyl)methanol, a potentially valuable alcohol intermediate. The reactivity in hydrosilylation is significantly influenced by the catalyst, the silane (B1218182) reagent, and the electronic properties of the ketone substrate.

Research into the hydrosilylation of substituted benzophenones has explored a variety of catalytic systems, with a focus on achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. While specific studies on this compound are not extensively detailed in the literature, research on closely related fluorinated benzophenones, particularly 4,4′-difluorobenzophenone, provides significant insight into the expected reactivity and effective catalytic approaches.

Detailed research findings have demonstrated the efficacy of iron-based pincer complexes as catalysts for the hydrosilylation of fluorinated benzophenones. rsc.org For instance, the hydrosilylation of 4,4′-difluorobenzophenone has been studied using diphenylsilane (B1312307) (Ph₂SiH₂) in the presence of an iron pincer complex catalyst. rsc.orgresearchgate.net One study compared the catalytic activity of a neutral iron complex with its in situ-oxidized analogue. rsc.org The oxidized form of the catalyst showed significantly enhanced reactivity, reducing the reaction time for complete conversion from 12 hours to just 2.5 hours under identical conditions. rsc.org This highlights the crucial role of the catalyst's electronic state in the reaction kinetics.

The general mechanism for transition-metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination of the ketone, insertion of the carbonyl group into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to release the silyl ether product and regenerate the catalyst. youtube.com For the iron pincer complexes, a proposed mechanism may involve the activation of the silane followed by the transfer of the hydride and silyl group to the carbonyl carbon and oxygen, respectively. rsc.org

The choice of silane is also critical. While various silanes like PhSiH₃, Ph₂SiH₂, and polymethylhydrosiloxane (B1170920) (PMHS) are commonly used, the reactivity and selectivity can differ. nih.govmanchester.ac.uk For example, in studies with rare-earth metal catalysts, 1,1,3,3-tetramethyldisilazane (B98777) (HN(SiHMe₂)₂) was found to be a particularly effective silane for the hydrosilylation of benzophenone derivatives. nih.gov

The table below summarizes the research findings for the hydrosilylation of 4,4′-difluorobenzophenone, which serves as a valuable model for understanding the potential reactivity of this compound.

Table 1: Catalytic Hydrosilylation of 4,4′-Difluorobenzophenone

| Catalyst | Catalyst Loading (mol%) | Silane Reagent | Solvent | Temperature (°C) | Time (h) | Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Neutral Iron Pincer Complex | 2 | Ph₂SiH₂ | THF | 20 | 12 | Complete | rsc.org |

This data underscores the potential for efficient hydrosilylation of difluorinated benzophenones using earth-abundant metal catalysts like iron. rsc.org The electronic effects of the two fluorine atoms in this compound—an electron-withdrawing group at the para position and another at the ortho position—are expected to render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from the silane, potentially facilitating the reaction compared to non-fluorinated benzophenone.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It is particularly valuable for studying reaction mechanisms, predicting selectivity, and analyzing molecular orbitals.

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. The primary synthesis route for 2,4-Difluorobenzophenone is the Friedel-Crafts acylation reaction. A patent on the preparation of high-purity 2,4'-difluorobenzophenone (B154369) indicates that this reaction proceeds through an E2 mechanism. google.com

The process involves the reaction of 2-fluorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as aluminium trichloride (B1173362). google.com DFT can be used to model this process by:

Calculating the structure and energy of the reactants, catalyst, and intermediates.

Modeling the formation of the key reactive species, the acylium cation intermediate, generated from the interaction between 2-fluorobenzoyl chloride and the Lewis acid.

Mapping the electrophilic attack of the acylium cation on the fluorobenzene ring to form a sigma complex (Wheland intermediate).

Simulating the final deprotonation step that restores aromaticity and yields the this compound product.

Through these calculations, a detailed picture of the reaction pathway at the molecular level can be constructed, revealing the role of the catalyst and the nature of the key intermediates.

A complete reaction mechanism includes not only the structural transformations but also the energetic landscape. Energetic profiling with DFT involves calculating the relative energies of all reactants, intermediates, transition states, and products. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. researchgate.net

For the Friedel-Crafts acylation synthesis of this compound, transition state analysis would focus on locating the high-energy structures corresponding to the key steps, particularly the electrophilic attack of the acylium ion on the fluorobenzene ring. By identifying the transition state structures and their corresponding energies, the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. The process involves sophisticated algorithms that search for a saddle point on the potential energy surface—a structure that is a minimum in all directions except one, which corresponds to the reaction coordinate. researchgate.net

The Friedel-Crafts acylation of a substituted benzene (B151609) ring often leads to a mixture of isomers. In the synthesis of this compound from 2-fluorobenzoyl chloride and fluorobenzene, the incoming acyl group can attack the fluorobenzene ring at different positions. The fluorine atom on fluorobenzene is an ortho-, para-directing group. Therefore, the reaction can yield both the desired para-substituted product (2,4'-Difluorobenzophenone) and the ortho-substituted byproduct (2,2'-Difluorobenzophenone). google.com

DFT calculations can predict this regioselectivity by comparing the activation energies for the ortho- versus para-attack. The reaction pathway with the lower activation energy will be the kinetically favored one, and the corresponding isomer will be the major product. This analysis involves:

Building models for the transition states of both ortho- and para-acylation.

Calculating the activation energy for each pathway.

Comparing the energies to predict the product ratio.

A patent for the synthesis of 2,4'-difluorobenzophenone explicitly notes that the formation of the ortho-position substitution product, 2,2'-difluorobenzophenone, inevitably occurs due to the reaction mechanism, complicating the purification of the final product. google.com

| Reactants | Catalyst | Predicted Products | Basis of Regioselectivity |

| 2-Fluorobenzoyl chloride + Fluorobenzene | Aluminium trichloride (AlCl₃) | 2,4'-Difluorobenzophenone (para) and 2,2'-Difluorobenzophenone (ortho) | Electronic and steric effects of the fluorine substituent on the fluorobenzene ring directing the electrophilic attack. google.com |

This table is interactive and can be sorted by column.

DFT is also used to analyze the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. Key components of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A small gap suggests high reactivity. nih.gov For this compound, the HOMO would likely be located on the electron-rich aromatic rings, while the LUMO would be associated with the electron-withdrawing carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, identifying it as a site for electrophilic interaction. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT is often used for static systems or single reaction steps, MD provides a dynamic view of molecular behavior, which is essential for understanding the properties of materials in bulk phases.

No specific MD simulation studies have been published for the this compound molecule itself. However, research has been conducted on polymers synthesized using its isomer, 4,4'-Difluorobenzophenone (B49673). For example, a combined MD and DFT study investigated the properties of a cyclic oligomer of polyether ether ketone (o-PEEK) produced from the polymerization of 4,4'-Difluorobenzophenone and catechol. mdpi.com In that study, MD simulations were used to:

Equilibrate the polymer structures in a simulated environment.

Predict bulk properties such as density and glass transition temperature (Tg).

Analyze the polymer's thermal expansion characteristics.

The results from such simulations were found to be in good agreement with experimental values, demonstrating the power of MD in predicting the macroscopic properties of materials derived from difluorobenzophenone building blocks. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds.

While no QSAR models have been developed specifically for this compound, studies on related benzophenone (B1666685) derivatives illustrate the methodology. For instance, a 2D-QSAR study was performed on a series of 2,5-diaminobenzophenone derivatives to model their activity as farnesyltransferase inhibitors. nih.gov The process involved:

Data Collection: Gathering a set of benzophenone derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., volume, shape, polarity). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) to build a mathematical model that correlates the descriptors with the observed activity.

Validation: Rigorously validating the model to ensure its predictive power.

Such an approach could be applied to a series of this compound derivatives to predict their potential activities for various biological targets, thereby guiding the synthesis of new and more potent compounds.

Advanced Applications in Materials Science and Organic Synthesis

Polymer Chemistry and Materials Engineering

In the realm of polymer science, 2,4-Difluorobenzophenone serves as a key building block, enabling the synthesis of advanced polymers with specific thermal, mechanical, and solubility characteristics. Its primary role is in the formation of poly(aryl ether ketone)s, a class of high-performance thermoplastics known for their robustness.

Precursor in Poly(aryl ether ketone) (PAEK) and Polyetheretherketone (PEEK) Synthesis

This compound is utilized as an electrophilic co-monomer in nucleophilic aromatic substitution (NAS) polycondensation reactions to produce analogues of Polyetheretherketone (PEEK) and other Poly(aryl ether ketone)s (PAEKs). In these reactions, the fluorine atoms on the benzophenone (B1666685) core are displaced by a nucleophilic co-monomer, typically a diphenolate such as that derived from hydroquinone (B1673460) or bisphenol A. The process involves the step-wise formation of ether linkages, building the long polymer chains that define this class of materials. While the traditional monomer for PEEK synthesis is 4,4'-difluorobenzophenone (B49673), the incorporation of the 2,4-isomer allows for significant modifications to the polymer architecture.

The specific isomeric structure of this compound has a profound impact on the final properties of the resulting polymers. Unlike the symmetric 4,4'-isomer which leads to highly crystalline and solvent-resistant PEEK, the asymmetric nature of the 2,4-isomer disrupts the packing of polymer chains.

Research has shown that the homopolymer synthesized exclusively from this compound and hydroquinone is completely amorphous. This lack of crystallinity results in increased solubility in a range of common organic solvents. Furthermore, studies on the influence of difluorobenzophenone isomerism on poly(arylene ether ketones) have indicated that a high content of the 2,4'-isomer as an admixture in 4,4'-difluorobenzophenone can lead to a decrease in the molecular weight of the final polymer. researchgate.net However, it does not have a substantial effect on the glass transition temperature (Tg). researchgate.net

The introduction of this compound as a co-monomer with 4,4'-difluorobenzophenone allows for the precise tuning of polymer properties. By varying the percentage of the 2,4-isomer, researchers can control the degree of crystallinity, transitioning from semi-crystalline to fully amorphous materials. This, in turn, affects the thermal properties, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

| % this compound | Glass Transition Temp. (Tg) | Crystallization Temp. (Tc) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|

| 0% (100% 4,4'-isomer) | 143°C | Data Not Available | 343°C | Semi-crystalline |

| ≤ 35% | 113 - 152°C | 220 - 230°C | 280 - 320°C | Semi-crystalline |

| 100% | 145°C | None | None | Amorphous |

This table presents illustrative data based on findings from cited research. Actual values can vary based on specific synthesis conditions and co-monomers used.

The synthesis of PAEKs and PEEK from difluorobenzophenone monomers is typically achieved through high-temperature polycondensation. This process is necessary to ensure the monomers have sufficient energy to react and to keep the resulting high-molecular-weight polymer in a soluble state to allow the reaction to proceed to completion.

The reactions are generally carried out in high-boiling point aprotic polar solvents, with diphenylsulfone being a common choice. The temperature is gradually increased during the reaction, often reaching temperatures as high as 320°C. These conditions are maintained for several hours under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions. A weak base, most commonly anhydrous potassium carbonate, is used to deprotonate the hydroxyl groups of the nucleophilic monomer, forming the more reactive phenolate (B1203915) species required for the nucleophilic substitution to occur.

The synthesis of PAEKs via nucleophilic aromatic substitution can be described within the framework of a donor-acceptor mechanism. In this context, the difluorobenzophenone monomer, such as this compound, acts as the electron acceptor (electrophile). The electron-withdrawing nature of the ketone group and the fluorine atoms activates the aromatic ring toward nucleophilic attack.

The nucleophilic co-monomer, a bisphenol, acts as the electron donor after it is deprotonated by a base. The process is facilitated by a catalyst, which is typically a weak inorganic base like potassium carbonate (K2CO3). The role of the base is crucial; it deprotonates the hydroxyl groups of the bisphenol to form a highly reactive bisphenolate. This species then attacks the activated positions on the difluorobenzophenone molecule, displacing the fluoride (B91410) ions and forming the characteristic ether linkage of the polymer backbone. While not always termed "acceptor-catalytic polycondensation" in the literature, this description accurately reflects the roles of the electrophilic monomer and the base that facilitates the reaction.

Photoresponsive Polymers and Photopolymerization Systems

Benzophenone and its derivatives are well-established as Type II photoinitiators in photopolymerization systems. researchgate.netnih.gov Upon exposure to ultraviolet (UV) light, the benzophenone moiety can absorb a photon and transition to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine), generating free radicals. These radicals then initiate the polymerization of monomers, such as acrylates, leading to the rapid curing of inks, coatings, and adhesives.

While specific studies detailing the use of this compound as a standalone photoinitiator are not prevalent, fluorinated derivatives of benzophenone are included in patents for polymerizable photoinitiators. google.com The incorporation of the benzophenone functional group into a polymer backbone can create photoresponsive materials that can be cross-linked or modified upon exposure to light. This allows for applications in areas such as UV-cured coatings and advanced photolithography.

Development of Specialty Polymers with Tunable Properties

The use of this compound is a key strategy for developing specialty PAEK polymers with properties that can be precisely tuned for specific applications. By strategically incorporating this asymmetric isomer into the polymer backbone alongside the traditional 4,4'-difluorobenzophenone, materials scientists can finely control the degree of crystallinity.

This control over crystallinity directly translates to the ability to tune a range of material properties:

Solubility and Processability: Reducing crystallinity by including the 2,4-isomer makes the resulting polymer soluble in a wider variety of organic solvents. This is a significant advantage for processing, as it allows for solution-based techniques like film casting and fiber spinning, which are difficult with the highly insoluble, crystalline PEEK.

Thermal Properties: As shown in the data table above, the glass transition temperature (Tg) and melting temperature (Tm) can be manipulated by adjusting the isomer ratio. This allows for the creation of polymers with specific service temperatures.

Mechanical Properties: While disrupting crystallinity can lead to a decrease in some mechanical properties like modulus, it can enhance others, such as toughness and ductility. This allows for the creation of less brittle high-performance polymers.

This approach enables the design of "custom-made" PEEK and PAEK analogues for advanced applications where the standard properties of traditional PEEK are not optimal, such as in specific membrane technologies, advanced composites, and biomedical devices.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a critical precursor in the synthesis of a variety of biologically active molecules, leveraging its unique structural and electronic properties to build complex pharmaceutical and agrochemical compounds.

Intermediate for Pharmaceutical Compounds

The difluorinated benzophenone scaffold is a valuable building block for medicinal chemists. 2,4'-Difluorobenzophenone (B154369) is specifically utilized as a reactant in the synthesis of novel therapeutic agents. chemicalbook.com Research has demonstrated its role in creating compounds targeting specific biological pathways.

For instance, it is a key starting material in the synthesis of EP1 receptor antagonists, which are investigated for conditions such as overactive bladder. chemicalbook.com Additionally, it is employed in the design and synthesis of thiosemicarbazone cathepsin L inhibitors. chemicalbook.comnih.gov Cathepsin L is a protease implicated in various diseases, including cancer metastasis, making its inhibitors a significant area of research. nih.govnih.gov

The synthesis of these inhibitors often involves a condensation reaction between the ketone group of 2,4'-Difluorobenzophenone and a thiosemicarbazide. nih.gov The resulting thiosemicarbazone derivatives have shown potent and selective inhibition of cathepsin L. nih.govnih.gov In one study, a series of benzophenone thiosemicarbazone analogs were prepared, and it was found that a fluorine substituent at the 2' or 4' position of the benzophenone B-ring contributed to more active inhibition of cathepsin L compared to other substitution patterns. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from 2,4'-Difluorobenzophenone

| Target Compound Class | Therapeutic Area | Role of 2,4'-Difluorobenzophenone |

| EP1 Receptor Antagonists | Urology (e.g., Overactive Bladder) | Key reactant in the synthetic pathway. chemicalbook.com |

| Thiosemicarbazone Cathepsin L Inhibitors | Oncology (e.g., Cancer Metastasis) | Forms the core benzophenone structure of the inhibitor. chemicalbook.comnih.govnih.gov |

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound is a pivotal intermediate in the agrochemical industry. chemimpex.comnbinno.com The introduction of fluorine atoms into pesticides can significantly enhance their efficacy and stability. ccspublishing.org.cn This compound is a known precursor for fungicides, which are crucial for protecting crops from fungal diseases.

A notable example is its use in the synthesis of the broad-spectrum fungicide Flutriafol. google.com Flutriafol is a triazole fungicide that works by inhibiting sterol demethylation in fungi. google.com The synthesis involves using 2,4'-Difluorobenzophenone as a starting material to construct the core of the final active ingredient. The presence of the difluorinated phenyl group is integral to the molecule's fungicidal activity. The development of such fluorinated agrochemicals is a significant trend in the industry, aiming to create more potent and environmentally stable crop protection solutions. nih.gov

Influence of Fluorine Substitution on Biological Activity

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in drug discovery and agrochemical development to enhance a compound's properties. tandfonline.comnih.gov The presence of two fluorine atoms in this compound imparts several advantageous characteristics to its derivatives. mq.edu.au

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing hydrogen with fluorine at sites susceptible to metabolic oxidation can block this process, increasing the molecule's metabolic stability and prolonging its therapeutic or pesticidal effect in the body or environment. pharmacyjournal.orgnih.gov

Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of a molecule. This can lead to stronger interactions, such as hydrogen bonds or dipole interactions, with target enzymes or receptors. tandfonline.comresearchgate.net This enhanced binding affinity can result in higher potency and selectivity. researchgate.net For example, fluorinated benzophenone fragments can provide additional specificity in protein-ligand binding. mq.edu.au

Physicochemical Properties: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across biological membranes and enhance absorption. nih.govresearchgate.net This is a critical factor for the bioavailability of a drug or the uptake of an agrochemical by a plant or pest.

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Influence of Fluorine | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation at that site. pharmacyjournal.orgnih.gov |

| Binding Affinity | Increased | Fluorine's electronegativity can enhance interactions with biological targets. tandfonline.comresearchgate.net |

| Lipophilicity | Increased | Affects membrane permeability and absorption. nih.govresearchgate.net |

| Acidity/Basicity | Altered | The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups. sci-hub.st |

Advanced Optical and Optoelectronic Materials

The unique electronic and photophysical properties of the this compound structure make it a candidate for use in advanced materials, particularly those involving light interaction.

Liquid Crystal Derivatives

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs), which are essential for display technologies. chemimpex.com The introduction of fluorine atoms into the molecular structure of LC materials can profoundly influence their dielectric anisotropy, a key property for controlling the alignment of the LC molecules in an electric field. beilstein-journals.orgnih.gov

While the 4,4'-isomer is more commonly cited, the principles apply to other fluorinated benzophenones. The strong polarity of the C-F bond can be used to design liquid crystals with either positive or negative dielectric anisotropy, depending on the position of the fluorine atoms relative to the molecule's long axis. beilstein-journals.org Research into fluorosubstituted chiral liquid crystals has shown that fluorine substituents influence melting points and clearing points, and can lead to the formation of chiral nematic phases at or near room temperature. rsc.org The synthesis of LCs containing selectively fluorinated motifs is an active area of research for developing materials for advanced display applications. beilstein-journals.orgnih.gov

UV Filter Formulations and Stabilizers

Benzophenone and its derivatives are a well-known class of organic compounds used as UV absorbers or stabilizers. rsc.orguvabsorber.com They are added to a wide range of materials, including plastics and coatings, to protect them from degradation caused by exposure to ultraviolet radiation. 3vsigma.comacs.org

The protective mechanism of benzophenones relies on their conjugated molecular structure, which allows them to efficiently absorb harmful UV radiation (typically in the 260 to 350 nm range) and dissipate the energy as less damaging heat through photochemical processes. rsc.org3vsigma.com The this compound molecule, with its two phenyl rings connected by a carbonyl group, possesses the necessary chromophore to function in this capacity. By preferentially absorbing incident UV light, it prevents the formation of free radicals within a polymer chain that would otherwise lead to discoloration, embrittlement, and loss of physical properties. rsc.org In some applications, benzophenones also act as photoinitiators in UV-curable coatings and inks. chemimpex.com

Other Emerging Applications in Chemical Science

This compound is a versatile chemical intermediate that is increasingly finding applications in various domains of chemical science, particularly in the synthesis of advanced polymers and as a building block in the creation of complex organic molecules. Its unique substitution pattern influences the properties of the resulting materials and compounds.

One of the significant emerging applications of this compound is in the development of novel poly(ether ether ketone) (PEEK) analogues. wright.educore.ac.uk PEEK is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. nbinno.comwikipedia.org Researchers have explored the use of this compound as a monomer in nucleophilic aromatic substitution polycondensation reactions with hydroquinone to create new PEEK-like polymers. wright.educore.ac.uk

The incorporation of this compound, in place of or in combination with the more traditional 4,4'-difluorobenzophenone, leads to the formation of PEEK analogues with distinct properties. wright.educore.ac.uk For instance, homopolymers synthesized using this compound have been shown to be completely amorphous, in contrast to the semi-crystalline nature of traditional PEEK. wright.educore.ac.uk This amorphous character influences the polymer's solubility, making it soluble in many common organic solvents. wright.educore.ac.uk

The thermal properties of these novel PEEK analogues are also noteworthy. The glass transition temperatures (Tg) for polymers synthesized with this compound have been observed in the range of 113 to 152°C. wright.educore.ac.uk The crystallization (Tc) and melting temperatures (Tm) for copolymers containing 35% or less of the this compound monomer were found to be in the ranges of 220 to 230°C and 280 to 320°C, respectively. wright.educore.ac.uk The molecular weights (Mw) of these synthesized polymers have been reported to be between 7,500 and 83,000 Da. wright.educore.ac.uk

Table 1: Thermal Properties of PEEK Analogues Synthesized with this compound

| Property | Value Range |

| Glass Transition Temperature (Tg) | 113 to 152°C |

| Crystallization Temperature (Tc) | 220 to 230°C |

| Melting Temperature (Tm) | 280 to 320°C |

| *For copolymers containing ≤35% this compound. Data sourced from wright.educore.ac.uk. |

Beyond polymer science, this compound serves as a reactant in the synthesis of pharmacologically active molecules. It has been utilized in the synthesis of EP1 receptor antagonists, which are investigated for the treatment of overactive bladder. chemicalbook.com Additionally, it is used in the design and synthesis of thiosemicarbazone cathepsin L inhibitors. chemicalbook.com These applications highlight its role as a key starting material in medicinal chemistry research.

Environmental Considerations and Ecotoxicological Research

Environmental Fate and Persistence Studies

The environmental fate and persistence of a chemical compound are critical factors in assessing its potential long-term impact on ecosystems. These studies evaluate how a substance behaves in the environment, including its degradation and potential to accumulate in organisms.

Degradation Pathways and Mechanisms

Limited information is available regarding the specific degradation pathways of 2,4-Difluorobenzophenone. However, data for the related compound, 4,4'-Difluorobenzophenone (B49673), indicates a high potential for persistence in the environment. In an aerobic biodegradability study following OECD Test Guideline 301F, 4,4'-Difluorobenzophenone was found to be not readily biodegradable, showing 0% degradation over a 28-day period. hpc-standards.com

For another related compound, 4,4'-Dichlorobenzophenone (DCBP), its persistence is noted in the context of it being a primary and more persistent metabolite of the pesticide dicofol (B1670483). usj.edu.mo The degradation of dicofol to 4,4'-DCBP can occur in water, particularly with exposure to higher pH, light, or higher temperatures. usj.edu.mo The stability of the benzophenone (B1666685) structure, particularly with halogen substitutions, suggests that microbial degradation may be a slow process.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment and accumulates at a concentration higher than that in the environment. This is a significant concern for persistent organic pollutants.

For 4,4'-Difluorobenzophenone, a bioconcentration factor (BCF) of 74.4 has been determined in the zebra fish (Danio rerio) after 15 days of exposure to a concentration of 0.2 mg/L. hpc-standards.com This BCF value suggests a moderate potential for bioaccumulation in aquatic organisms.

The related compound, 4,4'-Dichlorobenzophenone, is suggested to have a high potential for bioaccumulation and biomagnification due to its high octanol-water partition coefficient (log KOW). usj.edu.mo It has been detected in various environmental compartments and is known to be a persistent metabolite. usj.edu.mo However, some safety data sheets indicate that there is no specific information available on its bioaccumulation. fishersci.com

| Compound | Test Organism | Exposure Concentration (mg/L) | Exposure Duration | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|---|---|

| 4,4'-Difluorobenzophenone | Danio rerio (zebra fish) | 0.2 | 15 days | 74.4 | hpc-standards.com |

Ecotoxicological Assessment Methodologies

Ecotoxicological assessments are conducted to determine the potential adverse effects of a substance on ecosystems. These studies typically involve standardized tests on representative aquatic and terrestrial organisms.

Aquatic Ecotoxicity Studies

For 4,4'-Difluorobenzophenone, it is classified as toxic to aquatic life with long-lasting effects. dcfinechemicals.comtcichemicals.com

Studies on the closely related compound, 4,4'-Dichlorobenzophenone (DCBP), have provided specific aquatic toxicity data. In a study by Ivorra et al. (2019), the acute toxicity of 4,4'-DCBP was evaluated for the brine shrimp (Artemia salina) and the water flea (Daphnia magna). usj.edu.mo The results indicated a 24-hour median effective concentration (EC50) of 0.27 mg/L for Artemia salina based on swimming behavior. usj.edu.mo For Daphnia magna, the 48-hour EC50 for effects on swimming behavior was 0.17 mg/L, and the 48-hour median lethal concentration (LC50) was 0.26 mg/L. usj.edu.mo

| Compound | Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|---|

| 4,4'-Dichlorobenzophenone | Artemia salina (brine shrimp) | EC50 (swimming behavior) | 0.27 | 24 hours | usj.edu.mo |

| 4,4'-Dichlorobenzophenone | Daphnia magna (water flea) | EC50 (swimming behavior) | 0.17 | 48 hours | usj.edu.mo |

| 4,4'-Dichlorobenzophenone | Daphnia magna (water flea) | LC50 | 0.26 | 48 hours | usj.edu.mo |

Terrestrial Ecotoxicity Studies

There is currently no available information on the terrestrial ecotoxicity of this compound or its closely related analogues such as 4,4'-Difluorobenzophenone and 4,4'-Dichlorobenzophenone. Standard terrestrial ecotoxicity studies would typically involve assessing the effects of the substance on soil organisms (e.g., earthworms, microorganisms), terrestrial plants, and non-target insects. criver.com The absence of such data highlights a significant gap in the environmental risk assessment of these compounds.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of difluorobenzophenones often involves Friedel-Crafts acylation. For 2,4-Difluorobenzophenone, this typically involves the reaction of fluorobenzene (B45895) with 2-fluorobenzoyl chloride using a Lewis acid catalyst such as aluminum trichloride (B1173362). While effective, this method presents challenges related to catalyst waste and the formation of isomeric impurities.

Future research is focused on developing greener and more efficient synthetic methodologies. Alternative routes are being explored, such as palladium-catalyzed cross-coupling reactions, which can offer higher selectivity and milder reaction conditions. For instance, a method involving o-fluoro benzaldehyde (B42025), 4-fluorophenylboronic acid, and a palladium acetate (B1210297) catalyst has been reported with high yields. Another approach utilizes the reaction between 2-fluorobenzoyl chloride and a Grignard reagent like 4-fluorophenylmagnesium bromide. The development of catalytic systems that are recyclable, operate in environmentally benign solvents, and minimize waste streams remains a key objective.

| Synthetic Route | Reactants | Catalyst/Reagent | Key Advantages/Disadvantages | Reference |

| Friedel-Crafts Acylation | Fluorobenzene, 2-Fluorobenzoyl chloride | Aluminum trichloride | Established method; can produce isomeric impurities; catalyst waste. | |

| Suzuki Coupling | o-Fluoro benzaldehyde, 4-Fluorophenylboronic acid | Palladium diacetate, Potassium phosphate (B84403) | High yield (98%); milder conditions. | |